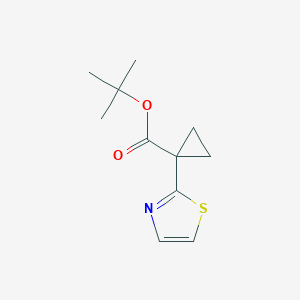
tert-butyl 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylate
Übersicht
Beschreibung
tert-Butyl 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylate: is an organic compound that belongs to the class of cyclopropane carboxylates This compound features a cyclopropane ring substituted with a tert-butyl ester group and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor followed by esterification. One common method involves the reaction of a thiazole derivative with a cyclopropane carboxylic acid derivative under acidic or basic conditions to form the desired product. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleoph
Eigenschaften
Molekularformel |
C11H15NO2S |
|---|---|
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
tert-butyl 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H15NO2S/c1-10(2,3)14-9(13)11(4-5-11)8-12-6-7-15-8/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
GZOZDROUAXWPTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1(CC1)C2=NC=CS2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














